Pioglitazone

Descripción

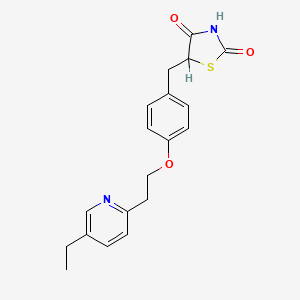

Structure

3D Structure of Parent

Propiedades

Número CAS |

105390-47-4 |

|---|---|

Fórmula molecular |

C19H19N2NaO3S |

Peso molecular |

378.4 g/mol |

Nombre IUPAC |

sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |

InChI |

InChI=1S/C19H20N2O3S.Na/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1 |

Clave InChI |

SQHZCSKYFSLBLG-UHFFFAOYSA-M |

SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

SMILES canónico |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[Na+] |

Sinónimos |

5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Pioglitazone Action

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Dependent Mechanisms

The therapeutic effects of pioglitazone (B448) are predominantly mediated through its interaction with PPARγ. drugbank.com This interaction initiates a cascade of molecular events that ultimately alter the expression of genes involved in metabolic processes. wikipedia.org

Ligand Binding and Receptor Activation

Pioglitazone directly binds to the ligand-binding domain (LBD) of PPARγ. frontiersin.orgresearchgate.net This binding event induces a conformational change in the receptor protein, a critical step for its activation. myendoconsult.com The thiazolidinedione head group of pioglitazone interacts with helix 12 of the PPARγ LBD, locking the receptor in an "activated" conformation. nih.gov This activated state facilitates the recruitment of nuclear co-factors necessary for transcriptional regulation. frontiersin.orgnih.gov

PPARγ Isoform Specificity (PPARγ1, PPARγ2)

There are two main isoforms of PPARγ, designated as PPARγ1 and PPARγ2, which arise from alternative splicing. uth.eduplos.org PPARγ2 contains an additional 30 amino acids at its N-terminus compared to PPARγ1. uth.eduoup.com While PPARγ1 is expressed in various tissues including the heart, skeletal muscle, kidney, and pancreas, PPARγ2 expression is primarily restricted to adipose tissue under normal physiological conditions. oup.commdpi.com

Studies have shown that pioglitazone acts as a selective agonist for human PPARγ1. researchgate.netfocusbiomolecules.com However, transient transfection experiments have demonstrated that both murine PPARγ1 and PPARγ2 respond to pioglitazone with a similar half-maximal effective concentration of activation. frontiersin.orgnih.gov Although both isoforms are activated by pioglitazone, their distinct tissue distribution suggests they may mediate different physiological effects. pnas.org

| Isoform | Key Characteristics | Primary Tissue Expression |

| PPARγ1 | Lacks the additional 30 N-terminal amino acids. | Heart, skeletal muscle, kidney, pancreas, urothelium, intestine. oup.com |

| PPARγ2 | Contains an additional 30 amino acids at the N-terminus. uth.edu | Predominantly in adipose tissue. oup.commdpi.com |

Heterodimerization with Retinoid X Receptor (RXR)

Upon ligand binding and activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). spandidos-publications.comfrontiersin.orgnih.gov This heterodimerization is a crucial step that enables the complex to bind to specific DNA sequences. myendoconsult.com The formation of the PPARγ-RXR heterodimer is enhanced by the presence of pioglitazone. acs.org This complex of PPARγ, RXR, and the ligand (pioglitazone) is the functional unit that modulates gene expression. frontiersin.org

PPARγ Independent and Non-Genomic Mechanisms

Pioglitazone's molecular interactions extend beyond its well-documented role as a PPARγ agonist. The compound engages in direct binding with other cellular proteins and modulates key metabolic and signaling pathways through non-genomic actions. These PPARγ-independent effects are increasingly recognized as crucial contributors to its pharmacological effects. ahajournals.org

Pioglitazone directly interacts with mitoNEET, a [2Fe-2S] cluster protein located on the outer mitochondrial membrane. eiu.edu This binding has been shown to stabilize the 2Fe-2S cluster within mitoNEET, making it more resistant to release. pnas.org The interaction between pioglitazone and mitoNEET is hypothesized to be a basis for neuroprotection following central nervous system injury by preventing calcium-induced mitochondrial dysfunction. nih.gov Studies have demonstrated that pioglitazone's ability to mitigate mitochondrial dysfunction is dependent on the presence of mitoNEET. nih.gov The stabilization of mitoNEET's iron-sulfur cluster by pioglitazone suggests a direct regulatory role on the protein's function, which is implicated in iron and reactive oxygen species homeostasis, as well as energy metabolism. anr.fr

Pioglitazone has been identified as an acute and specific inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC) at clinically relevant concentrations. pnas.org The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step for its entry into the tricarboxylic acid (TCA) cycle. pnas.org Pioglitazone is a racemic mixture of two enantiomers, R and S, which can interconvert. The S enantiomer is a PPARγ ligand, while both the R and S enantiomers can inhibit the MPC. nih.gov Inhibition of the MPC by pioglitazone can reduce hepatic glucose production and increase fatty acid oxidation. nih.govnih.gov This action appears to be independent of PPARγ, as demonstrated by studies using deuterium-stabilized R-pioglitazone (PXL065), which lacks PPARγ activity but retains its ability to inhibit the MPC. natap.orgnih.gov The inhibition of pyruvate transport into mitochondria has been shown to suppress pyruvate-driven ATP synthesis. nih.govresearchgate.net

Pioglitazone exerts rapid effects on several key signaling pathways, often in a manner independent of its genomic actions through PPARγ. These modulations can influence cellular processes such as proliferation, inflammation, and metabolism.

MAPK (Mitogen-Activated Protein Kinase): Pioglitazone can induce sustained activation of the MAPK pathway, which has been linked to its anti-proliferative effects in certain cancer cells. researchgate.net This activation can lead to the upregulation of cell cycle inhibitors. researchgate.net In other contexts, pioglitazone has been shown to decrease the levels of phosphorylated MAPK, suggesting a role in inhibiting growth and survival signals. nih.gov

Akt (Protein Kinase B): Pioglitazone has been observed to decrease the levels of phosphorylated Akt, a key protein in a signaling pathway that promotes cell survival and growth. nih.gov

NF-κB (Nuclear Factor-kappa B): Pioglitazone can inhibit the NF-κB signaling pathway, a central regulator of inflammation. researchgate.net By inhibiting NF-κB, pioglitazone can reduce the expression of pro-inflammatory cytokines and mediators. researchgate.net This anti-inflammatory effect is a significant aspect of its therapeutic profile.

AMPK (AMP-activated Protein Kinase): The modulation of the MPC by pioglitazone suggests a potential for insulin-independent mechanisms that may be mediated by AMPK. pnas.org

Effects on Acyl-CoA Synthetase 4 (ACSL4)

Influence on Cellular Bioenergetics and Mitochondrial Function

Pioglitazone has been shown to improve mitochondrial biogenesis, the process of generating new mitochondria. nih.govresearchgate.net This is often associated with the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis. nih.govresearchgate.netx-mol.net Furthermore, pioglitazone influences mitochondrial dynamics, the balance between mitochondrial fusion and fission, which is critical for maintaining a healthy mitochondrial network.

Studies have demonstrated that pioglitazone can modulate the expression of key proteins involved in mitochondrial dynamics: nih.govresearchgate.netx-mol.netmdpi.com

Optic Atrophy 1 (OPA1): Pioglitazone can upregulate OPA1, a protein essential for the fusion of the inner mitochondrial membrane. x-mol.netamegroups.org

Mitofusin 1 (Mfn1): Pioglitazone has been shown to increase the expression of Mfn1, a protein that mediates the fusion of the outer mitochondrial membrane. x-mol.netamegroups.org

Dynamin-related protein 1 (Drp1): Pioglitazone can downregulate Drp1, a protein that promotes mitochondrial fission. x-mol.net

By promoting fusion (via OPA1 and Mfn1) and inhibiting fission (via Drp1), pioglitazone helps to maintain a more interconnected and functional mitochondrial network. x-mol.net This can lead to improved mitochondrial function, including increased ATP production and reduced production of reactive oxygen species. x-mol.netamegroups.org

Regulation of Mitochondrial Membrane Potential

Pioglitazone has been shown to exert a modulatory effect on the mitochondrial membrane potential (ΔΨm), a critical component of mitochondrial function. Studies have indicated that pioglitazone can lead to a decrease in ΔΨm. mdpi.com For instance, in isolated intact thymocytes, incubation with pioglitazone resulted in a significant increase in the proportion of cells with depolarized mitochondria. mdpi.com This effect, however, was noted to be milder compared to the potent mitochondrial uncoupler FCCP. mdpi.com The collapse in mitochondrial membrane potential is a significant event as it can facilitate the release of cytochrome c from the mitochondria, a key step in the induction of apoptosis. thieme-connect.com

In the context of chronic kidney disease models, mitochondrial dysfunction is characterized by a significant decline in ΔΨm. frontiersin.orgnih.gov Treatment with pioglitazone has been observed to stabilize the mitochondrial membrane potential, suggesting a protective role in this setting. frontiersin.orgnih.gov Similarly, in fibroblasts from patients with PITRM1 deficiency, a condition associated with mitochondrial dysfunction, pioglitazone treatment was found to restore the mitochondrial membrane potential. frontiersin.orguib.no This restoration is linked to the upregulation of insulin-degrading enzyme (IDE) and PITRM1 protein levels, which helps in clearing accumulated mitochondrial targeting sequences that disrupt the membrane potential. frontiersin.orguib.no Furthermore, in mesenchymal stem cells exposed to the uremic toxin p-cresol, which induces mitochondrial dysfunction, pretreatment with pioglitazone restored the mitochondrial potential. mdpi.com

Effects on Mitochondrial Respiratory Chain Complexes (Complex I, III, IV)

Pioglitazone directly interacts with and modulates the activity of the mitochondrial respiratory chain complexes, particularly Complex I and Complex III. Research has demonstrated that pioglitazone can inhibit the activity of these complexes. mdpi.com Specifically, it has been found to decrease state 3 mitochondrial respiration by inhibiting and disassembling Complex I. mdpi.com In isolated rat mitochondria, the inhibitory effect of pioglitazone on State 3 respiration was more pronounced when Complex I substrates (malate/glutamate) were used compared to Complex II substrate (succinate). core.ac.uk This suggests a primary action on Complex I. core.ac.uk Some studies also report an inhibition of Complex III. mdpi.comthieme-connect.com

In models of chronic kidney disease, where the activities of complexes I and III are inhibited, pioglitazone treatment has been shown to maintain the activities of these complexes. frontiersin.orgnih.gov It also upregulates the expression of key subunits of these complexes, such as NDUFB8 (a subunit of Complex I) and COX I (a subunit of Complex IV). frontiersin.orgnih.gov This suggests a protective effect on the mitochondrial respiratory chain. In contrast, other studies on isolated mitochondria have shown that pioglitazone can impair Complex I and III activities, leading to reduced oxygen consumption and ATP synthesis. researchgate.net This discrepancy may be due to different experimental conditions, concentrations of pioglitazone used, and the specific cell or tissue types being studied.

Modulation of Oxygen Consumption Rate and ATP Production

Pioglitazone has been shown to modulate mitochondrial respiration, affecting both the oxygen consumption rate (OCR) and the production of adenosine (B11128) triphosphate (ATP). In cultured hepatocytes and isolated mitochondria from both hepatocytes and human skeletal muscle, pioglitazone inhibited pyruvate-driven oxygen consumption and dose-dependently inhibited pyruvate-driven ATP synthesis. researchgate.netnih.gov This inhibition of aerobic fuel consumption appears to be a consistent finding in isolated tissues and cells. nih.gov Studies have shown that pioglitazone can acutely reduce whole-body energy metabolism, as measured by oxygen consumption and carbon dioxide production. diabetesjournals.org

| Experimental Model | Effect on Oxygen Consumption Rate (OCR) | Effect on ATP Production | Reference |

| Cultured Hepatocytes | Inhibited pyruvate-driven OCR | Inhibited pyruvate-driven ATP synthesis | researchgate.netnih.gov |

| Isolated Mitochondria (Hepatocytes, Skeletal Muscle) | Inhibited pyruvate-driven oxygen consumption | Selectively and dose-dependently inhibited pyruvate-driven ATP synthesis | researchgate.netnih.gov |

| Whole Body (Rats) | Acutely reduces whole-body energy metabolism (oxygen consumption) | Not directly measured, but implied reduction due to reduced metabolism | diabetesjournals.org |

| Down Syndrome Fibroblasts | Significant increase | Significant increase in basal ATP content | frontiersin.org |

| Chronic Kidney Disease (Rats) | Not explicitly stated, but improved mitochondrial function | Maintained ATP production | frontiersin.orgnih.gov |

| INS832/13 β-cells and Isolated Rat Islets | Reduced | Reduced | diabetesjournals.org |

Impact on Reactive Oxygen Species (ROS) Generation and Antioxidant Systems (e.g., Glutathione)

Pioglitazone has a significant impact on the generation of reactive oxygen species (ROS) and the cellular antioxidant systems, including glutathione (B108866) (GSH). One of the mechanisms by which some thiazolidinediones can cause cytotoxicity is through the generation of ROS. thieme-connect.com Increased ROS can lead to the oxidation of vital mitochondrial components. thieme-connect.com However, numerous studies have demonstrated that pioglitazone can also have antioxidant effects, reducing ROS production and bolstering antioxidant defenses.

In a model of chronic kidney disease, pioglitazone treatment inhibited ROS generation. frontiersin.orgnih.gov Similarly, in Down syndrome cells, pioglitazone led to a significant decrease in ROS production. frontiersin.org Studies have also shown that pioglitazone can inhibit the production of ROS induced by agents like gentamicin. researchgate.net

Pioglitazone has been observed to increase the levels of the key antioxidant, reduced glutathione (GSH). biomedscidirect.comjpp.krakow.plscielo.brnih.gov In rats with metabolic syndrome induced by a high-fat-carbohydrate diet, pioglitazone therapy increased GSH levels. scielo.brnih.gov In diabetic rats, pioglitazone treatment also led to a significant increase in GSH levels. biomedscidirect.com Furthermore, pioglitazone has been shown to increase the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. biomedscidirect.comjpp.krakow.pl This enhancement of the antioxidant system contributes to the reduction of oxidative stress. scielo.brnih.govnih.gov

Pioglitazone S Modulation of Core Cellular Processes

Regulation of Cell Proliferation and Apoptosis

Pioglitazone (B448) has been shown to impact cell growth and survival by influencing the machinery that controls cell division and by activating pathways that lead to cellular demise. These actions are critical in various physiological and pathological contexts.

Pioglitazone demonstrates anti-proliferative effects in several cell types, often by inducing cell cycle arrest. This process halts the progression of the cell through its division cycle, thereby preventing the formation of new cells. Research has shown that pioglitazone can induce cell cycle arrest at different phases, depending on the cell type and experimental conditions.

In T-cell acute lymphoblastic leukemia Jurkat cells, for instance, treatment with pioglitazone resulted in cell cycle arrest at the G2/M phase. mums.ac.irnih.gov This arrest was associated with the deregulation of key cell cycle regulators, including cell division cycle 25A (Cdc25A) phosphatase and the cyclin-dependent kinase inhibitor 1B (p27). mums.ac.irnih.gov Similarly, in human colorectal cancer cell lines SNU-C4 and SNU-C2A, which lack a functional retinoblastoma (RB) protein, pioglitazone induced a G2/M phase block. donga.ac.kr This was accompanied by a decrease in the levels of cyclin B1 and cdc2, and an increase in p21, proteins that are crucial for the G2/M transition. donga.ac.kr Furthermore, in MIA PaCa-2 pancreatic cancer cells, pioglitazone has been observed to induce a G0/G1 arrest. bibliotekanauki.pl In some cancer cells, the anti-proliferative effects of pioglitazone are linked to the proteasome-dependent degradation of cyclin D1. bibliotekanauki.pl

It is noteworthy that while some studies suggest a G1 cell cycle arrest in certain leukemia cell lines like HL60, other research on Jurkat cells points towards a predominant effect on the G2/M transition, indicating that the specific phase of cell cycle arrest can be cell-line dependent. mums.ac.ir

Table 1: Effects of Pioglitazone on Cell Cycle Progression in Different Cell Lines

| Cell Line | Cancer Type | Effect on Cell Cycle | Associated Molecular Changes |

|---|---|---|---|

| Jurkat E6.1 | T-cell acute lymphoblastic leukemia | G2/M arrest | Deregulation of Cdc25A and p27; Inhibition of cyclin D1 |

| SNU-C4, SNU-C2A | Colorectal cancer (RB-deficient) | G2/M block | Down-regulation of cyclin B1 and cdc2; Up-regulation of p21 |

| MIA PaCa-2 | Pancreatic cancer | G0/G1 arrest | Increased levels of p27; Decreased levels of cyclin D1 |

| K-562 | Chronic Myelogenous Leukemia | G0/G1 arrest | Increased expression of p27 |

Pioglitazone has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of key regulatory proteins. This process is crucial for eliminating damaged or unwanted cells and is often dysregulated in cancer.

The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are central regulators of apoptosis. researchgate.net Pioglitazone has been shown to influence the balance of these proteins. In human colorectal cancer cells, pioglitazone treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2. donga.ac.kr The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, with a higher ratio favoring cell death. mdpi.com

The tumor suppressor protein p53 also plays a significant role in pioglitazone-induced apoptosis. In pancreatic cancer cells, pioglitazone treatment resulted in increased levels of p53. bibliotekanauki.pl p53 can transcriptionally activate the pro-apoptotic gene Bax, thereby promoting apoptosis. researchgate.net Furthermore, pioglitazone has been observed to decrease the levels of cyclin D1, a protein involved in cell cycle progression, in pancreatic and bladder cancer cells. bibliotekanauki.plresearchgate.net The degradation of cyclin D1 can contribute to cell cycle arrest and subsequently apoptosis. bibliotekanauki.pl

The induction of apoptosis by pioglitazone can occur through both caspase-dependent and caspase-independent pathways. donga.ac.kr In colorectal cancer cells, pioglitazone was shown to induce the release of cytochrome c from the mitochondria into the cytosol, a key event that triggers the caspase cascade. donga.ac.kr

Pioglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key transcription factor in adipocyte differentiation. nih.gov Consequently, pioglitazone has been shown to promote the differentiation of preadipocytes into mature adipocytes.

In 3T3-F442A and 3T3-L1 preadipocyte cell lines, treatment with pioglitazone enhances differentiation, leading to a greater accumulation of lipid droplets. mdpi.comphysiology.org This is accompanied by an increased expression of genes specific to adipose tissue, such as those encoding for glucose transporters GLUT-1 and GLUT-4, adipsin, and aP2. physiology.org In vivo studies in obese Zucker (fa/fa) rats have also demonstrated that pioglitazone treatment leads to an increase in the number of small adipocytes, indicating enhanced adipocyte differentiation. nih.gov

Conversely, in other cell lineages, pioglitazone can have an inhibitory effect on differentiation. For example, in bone marrow stromal cells (BMSCs) induced to differentiate into osteoblasts, pioglitazone has been shown to suppress osteogenesis while promoting an adipocyte phenotype. bone-abstracts.org This effect is characterized by a repression of osteogenic genes like runx2 and osterix, and an induction of adipogenic genes such as PPAR-γ and lipoprotein lipase (B570770). bone-abstracts.org

Furthermore, in a model of islet beta-cell de-differentiation in db/db mice, pioglitazone treatment was found to reverse this process. mdpi.com It increased the expression of mature β-cell markers like insulin (B600854) and Nkx6.1, while reducing the abundance of the de-differentiation marker Aldh1a3. mdpi.com

Table 2: Effects of Pioglitazone on Cell Differentiation in Various Cell Types

| Cell Type | Effect of Pioglitazone | Key Molecular/Cellular Changes |

|---|---|---|

| 3T3-L1, 3T3-F442A preadipocytes | Promotes differentiation into adipocytes | Increased lipid droplet accumulation; Increased expression of GLUT-1, GLUT-4, adipsin, aP2 |

| Obese Zucker (fa/fa) rat adipose tissue | Enhances adipocyte differentiation in vivo | Increase in the number of small adipocytes |

| Bone Marrow Stromal Cells (BMSCs) | Suppresses osteoblast differentiation, promotes adipogenesis | Repression of osteogenic genes (runx2, osterix); Induction of adipogenic genes (PPAR-γ, lipoprotein lipase) |

| Pancreatic β-cells (db/db mice) | Reverses de-differentiation | Increased expression of insulin and Nkx6.1; Decreased expression of Aldh1a3 |

Induction of Apoptosis (e.g., Bcl-2/Bax pathways, p53, cyclin D1)

Modulation of Inflammatory Pathways

Pioglitazone exerts significant anti-inflammatory effects by targeting key signaling pathways and the production of inflammatory mediators. These actions are largely mediated through its activation of PPAR-γ, which can interfere with pro-inflammatory transcription factors.

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous genes involved in inflammation. Pioglitazone has been consistently shown to inhibit the NF-κB signaling pathway in various cell types and inflammatory conditions.

The inhibitory mechanism of pioglitazone on NF-κB can occur at multiple levels. In a model of peripheral inflammation using a human in vitro blood-brain barrier, pioglitazone was found to attenuate the phosphorylation of NF-κB, a critical step for its activation. mdpi.com Furthermore, longer treatment with pioglitazone can lead to the degradation of the p65 subunit of NF-κB through a process involving ubiquitination, which is initiated by the binding of activated PPAR-γ to p65. mdpi.comresearchgate.net By preventing NF-κB activation and promoting its degradation, pioglitazone effectively halts downstream inflammatory signaling. mdpi.com

In the context of diabetic nephropathy, pioglitazone has been shown to down-regulate NF-κB expression, which contributes to its ameliorative effects on renal damage. plos.org Similarly, in polymicrobial sepsis, pioglitazone treatment increased the expression of inhibitor κBα (IκBα), a protein that sequesters NF-κB in the cytoplasm, thereby reducing NF-κB activity in the lung. capes.gov.br Pioglitazone has also been found to inhibit NF-κB activation in high glucose-treated coronary artery smooth muscle cells and in chondrocytes, where it can protect against cartilage degradation. researchgate.netspandidos-publications.com

A major consequence of NF-κB inhibition by pioglitazone is the reduced production of pro-inflammatory cytokines. Pioglitazone has been demonstrated to suppress the expression and secretion of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in a variety of cell types and inflammatory models.

In lipopolysaccharide (LPS)-stimulated astrocytes, pioglitazone treatment significantly inhibited the secretion of TNF-α, IL-1β, and IL-6. nih.gov Similarly, in palmitate-treated pancreatic β-cells, pioglitazone reversed the increased expression of these inflammatory cytokines. e-enm.org Studies in animal models of insulin resistance and sepsis have also shown that pioglitazone administration leads to a decrease in circulating levels of TNF-α and IL-6. capes.gov.brscielo.br

The regulatory effect of pioglitazone on cytokine production is also evident in the context of cutaneous leishmaniasis, where it downregulates the production of TNF-α, IL-1β, and IL-6 by peripheral blood mononuclear cells. frontiersin.org In a model of renal ischemia-reperfusion injury, pioglitazone administration significantly decreased the levels of TNF-α, IL-1β, and IL-6 in the renal tissue. nih.gov This broad-spectrum inhibition of pro-inflammatory cytokine production underscores the potent anti-inflammatory properties of pioglitazone.

Table 3: Regulation of Pro-inflammatory Cytokines by Pioglitazone in Different Models

| Cell/Tissue Type or Model | Stimulus/Condition | Effect of Pioglitazone on Pro-inflammatory Cytokines |

|---|---|---|

| Astrocytes | Lipopolysaccharide (LPS) | Inhibition of TNF-α, IL-1β, IL-6 secretion |

| Pancreatic β-cells | Palmitate | Reversal of increased TNF-α, IL-1β, IL-6 expression |

| Rat model of insulin resistance | High fat-carbohydrate diet | Down-regulation of TNF-α and IL-6 levels |

| Mouse model of sepsis | Cecal ligation and puncture | Decrease in plasma pro-inflammatory cytokines |

| Peripheral blood mononuclear cells (Cutaneous leishmaniasis) | Soluble Leishmania antigen (SLA) | Decreased production of TNF, IL-6, IL-1β |

| Renal tissue (Ischemia-reperfusion injury) | Ischemia-reperfusion | Decreased levels of TNF-α, IL-1β, IL-6 |

Effects on Inflammatory Enzymes and Mediators (e.g., iNOS, Arginase-II)

Pioglitazone exerts significant influence over inflammatory pathways by modulating the activity of key enzymes such as inducible nitric oxide synthase (iNOS) and Arginase-II. These enzymes share a common substrate, L-arginine. Under inflammatory conditions, iNOS activity is typically upregulated, leading to the production of nitric oxide (NO), a pro-inflammatory mediator. Conversely, Arginase-II converts L-arginine to L-ornithine and urea, a pathway that can reduce inflammation by diverting the substrate away from NO production. nih.gov

Research demonstrates that pioglitazone can shift the balance of L-arginine metabolism away from a pro-inflammatory state. In studies involving renal ischemia-reperfusion injury, pioglitazone administration led to a significant decrease in iNOS levels while simultaneously increasing the expression of Arginase-II. nih.govaphrc.orgresearchgate.net This dual action effectively suppresses the inflammatory cascade by limiting the availability of L-arginine for iNOS-mediated NO synthesis. nih.govresearchgate.net Similarly, in models of sepsis-induced adipose tissue inflammation, pioglitazone treatment reduced the expression of inflammatory markers while affecting the expression of both M1 macrophage markers like iNOS and M2 macrophage markers like Arginase-1 (Arg1). jst.go.jpscielo.br

This modulation is a critical component of pioglitazone's anti-inflammatory mechanism, demonstrating its ability to intervene at a crucial metabolic branch-point to control inflammatory responses. nih.gov

Table 1: Effect of Pioglitazone on Inflammatory Enzymes

| Enzyme | Effect of Pioglitazone | Studied Model | Key Finding | Reference |

| iNOS | Decrease | Renal Ischemia-Reperfusion Injury | Reduced levels of pro-inflammatory iNOS. | nih.gov |

| Arginase-II | Increase | Renal Ischemia-Reperfusion Injury | Increased levels, shifting substrate away from NO production. | nih.gov |

| iNOS | Decrease | Sepsis-Induced Acute Lung Injury | Inhibited M1 macrophage polarization and iNOS expression. | scielo.br |

| Arginase-1 | Increase | Sepsis-Induced Acute Lung Injury | Enhanced M2 macrophage polarization and Arg1 expression. | scielo.br |

Interaction with Nrf2-Mediated Antioxidant Signaling

Pioglitazone actively engages the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. nih.govnih.gov This interaction is fundamental to its protective effects against oxidative stress. plos.org Activation of Nrf2 by pioglitazone leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govnih.gov

In models of neuronal injury, pioglitazone has been shown to augment the expression of Nrf2 and HO-1, thereby establishing a robust antioxidant defense in brain tissue. nih.govnih.gov Studies using primary cortical neurons demonstrated that the neuroprotective effects of pioglitazone against oxidative damage were dependent on the presence of Nrf2; in neurons lacking Nrf2, pioglitazone failed to confer protection. nih.govnih.gov This highlights the essential role of the Nrf2 pathway in mediating pioglitazone's antioxidant activity. nih.govnih.gov The mechanism involves pioglitazone promoting the activation of the antioxidant response element (ARE), a process that triggers the expression of these defense genes. nih.govnih.gov This Nrf2 activation is not limited to neuronal cells; it has also been observed in kidney cells and during preimplantation embryo development, where pioglitazone treatment upregulated Nrf2 and several antioxidant enzymes, reducing intracellular oxidative stress. plos.orgresearcherslinks.com

Table 2: Pioglitazone's Interaction with the Nrf2 Pathway

| Component | Effect of Pioglitazone | Studied Model | Key Finding | Reference |

| Nrf2 | Increased Expression/Activation | Ischemic Brain Tissue | Upregulated Nrf2 expression, activating the antioxidant defense pathway. | nih.govnih.gov |

| HO-1 | Increased Expression | Ischemic Brain Tissue | Enhanced expression of the Nrf2 target gene HO-1. | nih.gov |

| Nrf2 | Increased Protein Expression | Human Kidney-2 (HK-2) Cells | Restored Nrf2 signaling, contributing to protection against toxicity. | plos.org |

| Nrf2 | Upregulated Expression | Mouse Preimplantation Embryo | Promoted the expression of Nrf2 and downstream antioxidant enzyme genes. | researcherslinks.com |

Impact on Lipid and Glucose Homeostasis at the Cellular Level

Adipocyte Differentiation and Lipid Storage Regulation (e.g., LPL, ACS, GPDH, PEPCK-C)

Pioglitazone plays a crucial role in regulating lipid metabolism at the cellular level, primarily by promoting adipocyte differentiation and enhancing the capacity for lipid storage in subcutaneous fat. diabetesjournals.orgnih.govfrontiersin.org This is achieved through the upregulation of several key genes involved in triglyceride synthesis and storage. diabetesjournals.orgnih.gov

Studies in human subcutaneous fat have shown that treatment with pioglitazone increases the mRNA expression of genes crucial for providing the components for triglyceride synthesis. diabetesjournals.orgnih.gov Specifically, it upregulates lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating lipoproteins to release fatty acids for uptake, and acetyl-CoA synthetase (ACS), which activates these fatty acids. diabetesjournals.orgnih.gov

Furthermore, pioglitazone increases the expression of enzymes involved in the synthesis of glycerol-3-phosphate, the backbone for triglyceride molecules. These include cytosolic phosphoenolpyruvate (B93156) carboxykinase (PEPCK-C) and glycerol-3-phosphate dehydrogenase (GPDH). diabetesjournals.orgnih.govresearchgate.net The upregulation of PEPCK-C is particularly significant as it is a key enzyme in glyceroneogenesis, a pathway that generates glycerol-3-phosphate from precursors other than glucose. diabetesjournals.orgresearchgate.net By enhancing these pathways, pioglitazone facilitates the efficient uptake and storage of fatty acids within adipocytes, which may help prevent lipid accumulation in other tissues like the liver and muscle. diabetesjournals.orgresearchgate.net

Table 3: Regulation of Lipid Storage Genes by Pioglitazone in Human Adipose Tissue

| Gene | Gene Product Function | Effect of Pioglitazone | Significance | Reference |

| LPL | Lipoprotein Lipase | Increased mRNA Expression | Enhances fatty acid availability for uptake by adipocytes. | diabetesjournals.orgnih.gov |

| ACS | Acetyl-CoA Synthetase | Increased mRNA Expression | Activates fatty acids for triglyceride synthesis. | diabetesjournals.orgnih.gov |

| PEPCK-C | Phosphoenolpyruvate Carboxykinase | Increased mRNA Expression | Key enzyme in glyceroneogenesis for glycerol-3-phosphate synthesis. | diabetesjournals.orgnih.govresearchgate.net |

| GPDH | Glycerol-3-Phosphate Dehydrogenase | Increased mRNA Expression | Contributes to glycerol-3-phosphate synthesis. | diabetesjournals.orgnih.gov |

Cellular Insulin Sensitivity Enhancement (e.g., Adiponectin, AMPK signaling)

Pioglitazone enhances cellular insulin sensitivity through mechanisms that involve both adiponectin and the direct activation of AMP-activated protein kinase (AMPK). nih.govnih.gov Adiponectin, an adipokine secreted by fat cells, is a key mediator of insulin sensitivity. Pioglitazone treatment significantly increases plasma adiponectin concentrations. nih.govnih.gov This elevated adiponectin then acts on tissues like skeletal muscle to stimulate the AMPK pathway. nih.govresearchgate.net

AMPK is a critical cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. nih.gov Pioglitazone-induced activation of AMPK in human skeletal muscle leads to the phosphorylation of its downstream target, acetyl-CoA carboxylase (ACC), which in turn increases fat oxidation. nih.govnih.gov Furthermore, pioglitazone increases the mRNA levels of adiponectin receptors (AdipoR1 and AdipoR2) in muscle, amplifying the signal from increased adiponectin levels. nih.govnih.gov

Interestingly, some research suggests that thiazolidinediones, including pioglitazone, can also activate AMPK rapidly and directly, in a manner that appears independent of changes in gene transcription or adiponectin levels. physiology.org This acute activation is associated with a change in the cellular energy state (an increased AMP:ATP ratio) and contributes to increased glucose uptake and fatty acid oxidation. physiology.org

Table 4: Pioglitazone's Mechanisms for Enhancing Cellular Insulin Sensitivity

| Mediator/Pathway | Effect of Pioglitazone | Downstream Effect | Key Finding | Reference |

| Adiponectin | Increased Plasma Concentration | Stimulates muscle AMPK signaling. | A key mechanism by which pioglitazone improves muscle insulin sensitivity. | nih.govnih.gov |

| AMPK | Increased Phosphorylation/Activation | Increases fatty acid oxidation and glucose uptake. | Pioglitazone stimulates the AMPK pathway in human skeletal muscle. | nih.govnih.gov |

| Adiponectin Receptors | Increased mRNA Expression | Enhances cellular response to adiponectin. | Upregulates AdipoR1 and AdipoR2 in muscle. | nih.govnih.gov |

| AMPK (Acute) | Rapid Activation | Increases glucose uptake and fat oxidation. | Pioglitazone can activate AMPK within minutes, likely independent of gene transcription. | physiology.org |

Glucose Transport and Utilization (e.g., GLUT-1, GLUT-3)

Pioglitazone influences the expression of glucose transporter (GLUT) proteins, which are essential for the uptake of glucose into cells, although its effects can be tissue-specific. In adipocytes, pioglitazone has been shown to markedly enhance the expression of both GLUT-1 and GLUT-4. nih.gov In studies using 3T3-F442A cells, treatment with pioglitazone led to a time-dependent increase in the abundance of mRNA transcripts for GLUT-1 and GLUT-4, which correlated with increased protein levels. nih.gov This effect was mainly attributed to the stabilization of the transporter mRNA transcripts, leading to increased half-lives and establishing the adipocytes in a state active for glucose uptake and metabolism. nih.gov

However, the effect of pioglitazone on GLUT expression varies in other tissues. In a study on the mouse cochlea, pioglitazone significantly upregulated the mRNA expression of GLUT-1. karger.com In contrast, a study on a mouse model of epilepsy (PTZ-kindled mice) found that pioglitazone decreased the expression of GLUT-1 and GLUT-3 in the hippocampus. mdpi.comresearchgate.net This suggests that pioglitazone's modulation of glucose transporters is highly dependent on the cellular context and tissue type.

Table 5: Effect of Pioglitazone on Glucose Transporter Expression

| Transporter | Tissue/Cell Type | Effect of Pioglitazone | Mechanism/Finding | Reference |

| GLUT-1 | 3T3-F442A Adipocytes | Increased mRNA & Protein | Increased mRNA transcript stability. | nih.gov |

| GLUT-1 | Mouse Cochlea | Increased mRNA Expression | Associated with insulin-stimulated glucose uptake. | karger.com |

| GLUT-1 | Mouse Hippocampus (PTZ-kindled) | Decreased Expression | Part of a neuroprotective mechanism in an epilepsy model. | mdpi.comresearchgate.net |

| GLUT-3 | Mouse Hippocampus (PTZ-kindled) | Decreased Expression | Part of a neuroprotective mechanism in an epilepsy model. | mdpi.comresearchgate.net |

Organ Specific Preclinical and in Vitro Research

Research on Adipose Tissue Biology

Pioglitazone (B448), a potent agonist for Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a receptor highly expressed in adipose tissue, has been extensively studied for its role in adipocyte biology. frontiersin.org Research indicates that many of the systemic insulin-sensitizing effects of the drug are mediated through its direct actions on fat cells. tandfonline.com

Pioglitazone consistently demonstrates a significant impact on the secretion and signaling of adiponectin, an adipokine known for its insulin-sensitizing and anti-inflammatory properties.

In vitro studies using human adipose tissue, human and mouse adipocytes, and various cell lines have shown that Pioglitazone specifically increases the secretion of the high-molecular-weight (HMW) isoform of adiponectin. physiology.org This effect appears to occur at a post-transcriptional level, as research has not detected a corresponding increase in adiponectin mRNA levels following treatment. physiology.org Further investigations in 3T3-L1 adipocytes and fat tissue of db/db mice suggest that Pioglitazone's ability to increase adiponectin production may be linked to its suppression of the Suppressor of Cytokine Signaling 3 (SOCS3). researchgate.net This suppression is associated with an increase in STAT3 phosphorylation, a key step in adiponectin production. researchgate.net

Animal and human studies corroborate these findings, consistently showing that Pioglitazone treatment elevates circulating levels of total adiponectin and its HMW oligomers. frontiersin.orgmdpi.com Beyond increasing adiponectin secretion, Pioglitazone has also been found to enhance its signaling pathway. In muscle biopsies from human subjects with type 2 diabetes, treatment with Pioglitazone increased the mRNA expression of both adiponectin receptors, AdipoR1 and AdipoR2. frontiersin.org

| Study Type | Model | Key Findings on Adiponectin | Reference(s) |

| In Vitro | Human Adipose Tissue, Human/Mouse Adipocytes | Increased secretion of High-Molecular-Weight (HMW) adiponectin; effect is post-transcriptional. | physiology.org |

| In Vitro | 3T3-L1 Adipocytes | Increased adiponectin secretion and STAT3 phosphorylation; suppressed SOCS3 expression. | researchgate.net |

| In Vivo | db/db Mice | Increased adiponectin secretion and STAT3 phosphorylation in fat tissue. | researchgate.net |

| In Vivo | Human subjects with Type 2 Diabetes | Increased mRNA expression of adiponectin receptors (AdipoR1 and AdipoR2) in muscle. | frontiersin.org |

| Clinical Studies | Humans (various groups) | Consistently observed increases in total and HMW adiponectin levels. | frontiersin.org |

As a PPARγ agonist, Pioglitazone directly influences the expression of a suite of genes in adipocytes, primarily promoting adipogenesis and enhancing lipid storage capacity. This modulation of gene expression is considered a core component of its mechanism of action. diabetesjournals.org

In a study involving patients with type 2 diabetes treated for 12 weeks, Pioglitazone upregulated the expression of several genes in subcutaneous fat that are crucial for lipid metabolism and storage. diabetesjournals.org Specifically, it increased the mRNA levels of genes involved in glycerol-3-phosphate synthesis, such as PEPCK-C and glycerol-3-phosphate dehydrogenase (GPDH). diabetesjournals.org It also boosted the expression of genes that regulate fatty acid availability, including lipoprotein lipase (B570770) (LPL) and acetyl-CoA synthetase (ACS). diabetesjournals.org Furthermore, the expression of c-Cbl-associated protein (CAP), a protein involved in insulin (B600854) signaling, was significantly stimulated. diabetesjournals.org However, the treatment did not affect the expression of adipocytokines like tumor necrosis factor-α (TNF-α), leptin, or resistin. diabetesjournals.org

Research in obese Zucker (fa/fa) rats revealed that Pioglitazone treatment leads to an enhanced differentiation of preadipocytes, resulting in a notable increase in the number of small, insulin-sensitive adipocytes. diabetesjournals.orgnih.gov In this model, Pioglitazone stimulated the expression of genes such as the insulin-responsive glucose transporter (GLUT), fatty acid synthase, and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov Conversely, it decreased the expression of the ob gene, which codes for leptin. nih.gov Similarly, in ob/ob mice, Pioglitazone administration led to a dose-dependent increase in adipocyte fatty acid-binding protein (aFABP) mRNA expression in fat tissue. nih.gov

| Model | Tissue | Upregulated Genes | Downregulated Genes | Unchanged Genes | Reference(s) |

| Humans with T2D | Subcutaneous Fat | PEPCK-C, GPDH, LPL, ACS, CAP | - | TNF-α, Leptin, Resistin, ANGPTL-4, 11β HSD 1 | diabetesjournals.org |

| Obese Zucker (fa/fa) Rat | Adipose Tissue | GLUT, Fatty Acid Synthase, PEPCK | ob (Leptin) | - | nih.gov |

| ob/ob Mouse | Epididymal Fat | aFABP | - | - | nih.gov |

Emerging research indicates that Pioglitazone influences inter-organ communication by modifying the cargo of extracellular vesicles (EVs), particularly microRNAs (miRNAs), secreted from adipose tissue. frontiersin.orgmedrxiv.orgnih.gov These EVs can travel through the circulation and affect gene expression in distant tissues, representing a novel mechanism for Pioglitazone's systemic effects. nih.gov

A clinical trial involving subjects with type 2 diabetes randomized to receive Pioglitazone for three months provided key insights into this process. frontiersin.orgnih.gov The study found that Pioglitazone treatment significantly downregulated the circulating plasma levels of five specific adipocyte-derived EV-miRNAs: miR-7-5p, miR-20a-5p, miR-92a-3p, miR-195-5p, and miR-374b-5p, when compared to a placebo. frontiersin.orgnih.govnih.gov

Interestingly, while the level of miR-195-5p decreased in circulating EVs, its expression was found to be increased within the subcutaneous adipose tissue of the same participants. frontiersin.orgnih.gov This suggests that Pioglitazone may alter the sorting and trafficking of miRNAs, causing certain miRNAs to be retained within adipocytes rather than being packaged into EVs for secretion. medrxiv.org Supporting this hypothesis, the study also observed a downregulation of DICER (an enzyme crucial for miRNA maturation) and a trend toward downregulation of exosomal miRNA sorting-related genes, YBX1 and hnRNPA2B1, in the adipose tissue of the Pioglitazone-treated group. frontiersin.orgnih.govmedrxiv.org These findings collectively suggest that some of the therapeutic effects of Pioglitazone are mediated by adipose-specific regulation of miRNA expression and their subsequent trafficking via EVs. medrxiv.orgnih.gov

| Finding | Location | Specific Molecules Affected | Implication | Reference(s) |

| Altered miRNA levels | Circulating Plasma EVs | Downregulated: miR-7-5p, miR-20a-5p, miR-92a-3p, miR-195-5p, miR-374b-5p | Pioglitazone modifies the miRNA cargo of circulating EVs. | frontiersin.orgnih.govnih.gov |

| Altered miRNA levels | Subcutaneous Adipose Tissue | Upregulated: miR-195-5p | Suggests retention of specific miRNAs within adipocytes. | frontiersin.orgnih.gov |

| Altered gene expression | Subcutaneous Adipose Tissue | Downregulated: DICERTrend Down: YBX1, hnRNPA2B1 | Pioglitazone may alter the machinery for miRNA processing and sorting into EVs. | frontiersin.orgnih.govmedrxiv.org |

Gene Expression in Adipocytes (e.g., TZD responsive genes)

Investigations in Pancreatic Islet and Beta-Cell Physiology

Beyond its primary effects on adipose tissue, Pioglitazone has been shown to exert direct and indirect effects on pancreatic β-cells, contributing to the preservation of their mass and function.

In vitro studies using isolated human β-cells have shown that Pioglitazone can protect them from apoptosis and functional decline when exposed to high glucose concentrations. nih.gov Some research also suggests that Pioglitazone has the potential to enhance the regeneration of endogenous islet β-cells. researchgate.net

However, the direct impact on β-cell function can be complex. Some in vitro experiments have shown that acute, short-term exposure of β-cells to Pioglitazone can actually reduce glucose-stimulated insulin secretion, particularly at submaximal glucose levels. oup.com Furthermore, studies in non-diabetic humans at high risk for diabetes did not find evidence that Pioglitazone directly improved β-cell function after accounting for its significant improvements in insulin sensitivity. physiology.org

A key mechanism by which Pioglitazone benefits β-cells is by mitigating the damaging effects of elevated fatty acids (lipotoxicity) and glucose (glucotoxicity). nih.gov The improvement of this "glucolipotoxicity" is a widely accepted contributor to the drug's β-cell protective effects. nih.govphysiology.org

In db/db mice, Pioglitazone treatment was shown to reduce the triglyceride content within the pancreatic islets, which correlated with improved glucose-stimulated insulin secretion. physiology.org This suggests that by improving whole-body insulin sensitivity and reducing circulating lipids, Pioglitazone lessens the fat accumulation in β-cells, thereby alleviating lipotoxicity. physiology.org

In vitro studies provide more direct evidence for these protective actions. In cultured pancreatic β-cells, Pioglitazone attenuates the inflammation and endoplasmic reticulum (ER) stress induced by exposure to the saturated fatty acid palmitate. nih.gove-enm.org The mechanism for this protection includes the repression of NF-κB activation, a key pathway in inflammation. nih.gove-enm.org However, the protective effects of Pioglitazone may be context-dependent. One study using isolated rat islets found that while Pioglitazone had protective effects at normal glucose levels, it increased the rate of apoptosis at supraphysiological glucose concentrations. d-nb.info This raises questions about its direct effects in conditions of severe hyperglycemia, where glucotoxicity may be the more dominant stressor. d-nb.info

| Condition | Model | Pioglitazone's Effect | Mechanism | Reference(s) |

| Lipotoxicity | db/db Mouse Islets | Reduced islet triglyceride content | Improved insulin sensitivity, reduced fat accumulation in islets | physiology.org |

| Lipotoxicity | Palmitate-treated MIN6 Cells | Repressed apoptosis, improved glucose-stimulated insulin secretion | Attenuated inflammation and ER stress, repressed NF-κB activation | e-enm.org |

| Lipotoxicity | FFA-treated β-cells | Attenuated oxidative stress, inflammation, and ER stress | Repression of NF-κB activation, restoration of SERCA pump expression | nih.gov |

| Glucotoxicity | Human Islets (in vitro) | Protected against apoptosis and loss of function | - | nih.gov |

| Glucotoxicity | Rat Islets (in vitro) | Increased apoptosis rate at supraphysiological glucose (23mM) | Reduced Bcl2 expression, modulation of cell death pathways | d-nb.info |

Gene Expression Profiles in Islets (e.g., Pdx-1, NeuroD, Nkx2–2)

Pioglitazone has been shown to directly impact gene expression in pancreatic islets, influencing key transcription factors essential for β-cell differentiation, proliferation, and function. In diabetic db/db mice, treatment with pioglitazone led to the upregulation of genes that are crucial for promoting cell differentiation, including Pancreatic and duodenal homeobox 1 (Pdx-1), Neurogenic differentiation factor 1 (NeuroD), and NK2 homeobox 2 (Nkx2-2). nih.gov Interestingly, the upregulation of NeuroD and Nkx2-2 was also noted in non-diabetic mice treated with pioglitazone, suggesting a direct effect on these genes independent of the diabetic state. nih.gov

These findings indicate that pioglitazone can foster a genetic environment conducive to β-cell health and preservation. The increased expression of Pdx-1 is particularly significant, as this factor is a master regulator of pancreatic development and mature β-cell function. nih.gov Similarly, NeuroD and Nkx2-2 play vital roles in the specification and maintenance of pancreatic endocrine cell lineages. briarcliffschools.orgelifesciences.org Studies have demonstrated that even short-term treatment with pioglitazone can upregulate genes related to cell differentiation, such as Pdx-1 and Nkx2-2, in diabetic mice. nih.gov

Furthermore, pioglitazone administration has been associated with increased expression of genes that promote cell proliferation, such as cyclin D1 and cyclin E1. nih.gov This proliferative effect, combined with the enhanced differentiation profile, contributes to the preservation of β-cell mass, a critical factor in the pathophysiology of type 2 diabetes. nih.gov The effects of pioglitazone on islet gene expression are not solely limited to differentiation and proliferation. Research has also pointed to the modulation of genes involved in apoptosis. For instance, in diabetic mice, pioglitazone has been found to upregulate the anti-apoptotic gene Bcl-2 and downregulate the pro-apoptotic caspase-activated DNase (CAD) gene. nih.gov However, the effect of pioglitazone on apoptosis may be dependent on the surrounding glucose concentration. In rat islets cultured in high glucose conditions, pioglitazone was observed to decrease the expression of Bcl2 and increase the rate of apoptosis. d-nb.info

The following table summarizes the effects of pioglitazone on the expression of key genes in pancreatic islets based on preclinical studies.

| Gene | Function | Effect of Pioglitazone | Animal Model | Citation |

| Pdx-1 | Pancreatic development, β-cell differentiation and function | Upregulation | db/db mice | nih.gov |

| NeuroD | Pancreatic development, insulin gene transcription | Upregulation | db/db and non-diabetic mice | nih.gov |

| Nkx2-2 | β-cell differentiation and maintenance | Upregulation | db/db and non-diabetic mice | nih.gov |

| Cyclin D1 | Cell cycle progression and proliferation | Upregulation | db/db and non-diabetic mice | nih.gov |

| Cyclin E1 | Cell cycle progression and proliferation | Upregulation | db/db and non-diabetic mice | nih.gov |

| Bcl-2 | Anti-apoptotic protein | Upregulation (in vivo, diabetic) / Downregulation (in vitro, high glucose) | db/db mice / Rat islets | nih.govd-nb.info |

| CAD | Pro-apoptotic protein | Downregulation | db/db mice | nih.gov |

Studies in Neural Systems and Neurobiology

Neuroprotection Mechanisms

Pioglitazone exerts neuroprotective effects through a variety of mechanisms, primarily linked to its anti-inflammatory and antioxidant properties. As an agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), pioglitazone can modulate gene expression related to inflammation and cell survival in the central nervous system. dovepress.combiomolther.orgkarger.com

One of the key neuroprotective actions of pioglitazone is the suppression of neuroinflammation. tandfonline.com It achieves this by inhibiting the activation of microglia and astrocytes, which are key cellular mediators of the inflammatory response in the brain. biomolther.orgsemanticscholar.org By attenuating the activation of these glial cells, pioglitazone reduces the production and release of pro-inflammatory molecules such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX2). biomolther.orgfrontiersin.org This anti-inflammatory effect is mediated in part through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. biomolther.orgkarger.com

Pioglitazone also confers neuroprotection by combating oxidative stress. It has been shown to increase the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, and to promote the synthesis of glutathione (B108866). frontiersin.org Furthermore, pioglitazone can inhibit the generation of reactive oxygen species (ROS) by complex I of the mitochondrial electron transport chain. frontiersin.org The activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway by pioglitazone further enhances the cellular antioxidant defense. nih.gov

In the context of ischemic brain injury, pioglitazone has been demonstrated to reduce neuronal damage. oup.com It can inhibit apoptosis by reducing the expression of pro-apoptotic proteins such as cleaved caspase-3 and Apaf-1. nih.gov Moreover, pioglitazone has been found to inhibit ischemia-induced pyroptosis, a form of programmed cell death, by interfering with the HMGB-1/RAGE and Rac1/ROS pathways. karger.com

| Neuroprotective Mechanism | Key Molecular Targets/Pathways | Experimental Model | Citation |

| Anti-inflammation | Inhibition of microglial and astrocyte activation, suppression of NF-κB, reduced pro-inflammatory cytokine production (TNFα, IL-1, IL-6) | Mouse hippocampus (kainic acid-induced injury), primary glial cell cultures | biomolther.orgsemanticscholar.orgnih.gov |

| Antioxidant Effects | Increased expression of SOD and catalase, inhibition of ROS generation, activation of Nrf2/ARE pathway | In vitro studies, animal models of ischemia | frontiersin.orgnih.gov |

| Anti-apoptosis | Reduction of cleaved caspase-3 and Apaf-1 expression | Rat model of middle cerebral artery occlusion (MCAO) | nih.gov |

| Inhibition of Pyroptosis | Inhibition of HMGB-1/RAGE and Rac1/ROS pathways | Rat model of MCAO, primary astrocyte cultures (OGD) | karger.com |

Astrocyte Activation and Glial Modulation

Pioglitazone has demonstrated significant modulatory effects on astrocytes and other glial cells, which are central to its neuroprotective and anti-inflammatory actions in the brain. In response to injury or pathological conditions, astrocytes become "activated," a state characterized by changes in morphology and gene expression, including the upregulation of glial fibrillary acidic protein (GFAP). nih.gov Pioglitazone has been shown to attenuate this activation.

In a rat model of spared nerve injury (SNI), a single administration of pioglitazone rapidly reduced the expression of GFAP in the spinal cord within 60 minutes, indicating a swift modulation of astrocyte activation. nih.gov This effect is believed to contribute to its analgesic properties in neuropathic pain models. nih.gov Similarly, in a mouse model of excitotoxic injury induced by kainic acid, pioglitazone treatment attenuated the activation of both astrocytes and microglia in the hippocampus. biomolther.orgsemanticscholar.org This reduction in glial activation was associated with neuroprotection against neuronal damage. biomolther.org

The mechanisms underlying pioglitazone's modulation of glial cells involve the PPARγ receptor. Activation of PPARγ in astrocytes can suppress the production of pro-inflammatory mediators. nih.gov Studies using primary glial cell cultures have shown that pioglitazone can effectively reduce the release of inflammatory cytokines like IL-12 p40 from TLR ligand-activated microglia and astrocytes. nih.govsigmaaldrich.com

Furthermore, pioglitazone has been observed to influence microglial phenotype, promoting a shift from a pro-inflammatory state to an anti-inflammatory, immunosuppressive phenotype. frontiersin.org It achieves this by blocking the synthesis of pro-inflammatory molecules while promoting the production of anti-inflammatory cytokines like IL-4, IL-10, and transforming growth factor-beta (TGFβ). frontiersin.org However, the impact of pioglitazone on microglial activation may be context-dependent. In a mouse model of tauopathy (P301S mice), long-term treatment with pioglitazone did not significantly affect microglial activation, suggesting that its modulatory effects may differ depending on the specific pathological stimulus. nih.gov

| Glial Modulation Effect | Key Findings | Experimental Model | Citation |

| Attenuation of Astrocyte Activation | Rapid reduction of GFAP expression in the spinal cord. | Rat model of spared nerve injury (SNI) | nih.gov |

| Attenuation of astrocyte and microglia activation in the hippocampus. | Mouse model of kainic acid-induced excitotoxicity | biomolther.orgsemanticscholar.org | |

| Reduced cortical astroglial activation. | Mouse model of Alzheimer's disease | semanticscholar.org | |

| Modulation of Inflammatory Mediator Release | Reduced IL-12 p40 release from TLR ligand-activated microglia and astrocytes. | Primary glial cell cultures | nih.govsigmaaldrich.com |

| Microglial Phenotype Shift | Suppression of pro-inflammatory molecules and promotion of anti-inflammatory molecules. | In vitro studies | frontiersin.org |

| Context-Dependent Effects | No significant effect on microglial activation. | P301S mouse model of tauopathy | nih.gov |

Effects on Neuropathic Pain Mechanisms (genomic vs. non-genomic)

Pioglitazone has been shown to alleviate neuropathic pain through both traditional genomic and rapid, non-genomic mechanisms. nih.govresearchgate.net The genomic actions of pioglitazone involve the activation of the nuclear receptor PPARγ, leading to changes in gene transcription that ultimately reduce neuroinflammation and central sensitization, key contributors to chronic pain. nih.gov This is a relatively slow process, consistent with the time frame required for transcription and translation.

However, research has revealed that pioglitazone can also produce very rapid analgesic effects, suggesting the involvement of non-genomic pathways. nih.govresearchgate.netescholarship.org In a rat model of spared nerve injury (SNI), a single injection of pioglitazone inhibited hyperalgesia within 5 to 30 minutes, a time frame too short to be explained by genomic mechanisms alone. nih.govresearchgate.net This rapid effect was blocked by a PPARγ antagonist, indicating that it is still dependent on the PPARγ receptor but does not require new protein synthesis. nih.govresearchgate.net Further evidence for a non-genomic mechanism comes from studies where the rapid anti-hyperalgesic effects of pioglitazone were not blocked by an inhibitor of protein synthesis at early time points. nih.govresearchgate.net

Therefore, pioglitazone's efficacy in neuropathic pain appears to be a two-pronged approach: a rapid, non-genomic modulation of neuronal function, followed by a more sustained, genomic-level reduction of the underlying neuroinflammatory processes. nih.govuky.edu

| Mechanism | Key Characteristics | Supporting Evidence | Citation |

| Genomic | Slower onset, involves changes in gene transcription, reduces neuroinflammation and glial activation. | Reduction of GFAP expression, inhibition of pro-inflammatory cytokine expression with repeated dosing. | nih.govmdpi.com |

| Non-genomic | Rapid onset (within minutes), independent of new protein synthesis, modulates neuronal excitability. | Inhibition of hyperalgesia within 5-30 minutes of administration, effect persists in the presence of protein synthesis inhibitors at early time points. | nih.govresearchgate.netescholarship.org |

Modulation of Glucose Metabolism and Signaling Pathways (e.g., AKT/mTOR, NGF)

Pioglitazone has been shown to modulate glucose metabolism and key signaling pathways within the central nervous system, which may contribute to its neuroprotective effects. In the brain, glucose is the primary energy substrate, and its metabolism is tightly regulated. Pioglitazone can enhance cerebral glucose uptake and utilization. tandfonline.comfrontiersin.org It has been shown to stimulate the expression of glucose transporter 3 (GLUT3), the primary neuronal glucose transporter, and to enhance GLUT4-mediated glucose uptake in certain brain regions. frontiersin.org

Pioglitazone also influences critical intracellular signaling pathways involved in cell survival, growth, and metabolism, such as the AKT/mTOR pathway. In a mouse model of pentylenetetrazole (PTZ)-induced seizures, treatment with pioglitazone was found to decrease the hyperactivation of mTOR (mammalian target of rapamycin). nih.govnih.gov The AKT/mTOR pathway is a central regulator of cell growth and proliferation, and its dysregulation has been implicated in various neurological disorders. Pioglitazone's ability to modulate this pathway may be a key aspect of its neuroprotective action. nih.govnih.gov

Furthermore, pioglitazone has been shown to affect the levels of Nerve Growth Factor (NGF), a neurotrophin crucial for the survival, development, and function of neurons. In the same PTZ-kindled mouse model, pioglitazone treatment led to a significant decrease in elevated NGF levels in the hippocampus. nih.govnih.gov While NGF is generally neuroprotective, its overproduction in certain pathological states can be detrimental.

The modulation of these pathways by pioglitazone appears to be linked to its primary action as a PPARγ agonist. Activation of PPARγ can influence the expression and activity of various components of these signaling cascades. For example, pioglitazone's effects on the AKT pathway may be mediated through the activation of phosphoinositide 3-kinase (PI3K). oup.com

Renal Cell and Tissue Research

Pioglitazone has been investigated for its effects on renal cells and tissues, with research indicating potential protective roles in the context of kidney disease and injury. These effects appear to stem from its anti-inflammatory, anti-fibrotic, and anti-apoptotic properties, often independent of its glucose-lowering action.

In preclinical models of diabetic kidney disease, pioglitazone has been shown to ameliorate renal fibrosis. spandidos-publications.com It can suppress the expression of genes that encode for transforming growth factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine, as well as various types of collagen. In mouse primary tubular epithelial cells (PTEC), pioglitazone attenuated the TGF-β1-induced upregulation of fibrotic markers like Col1a1 and Ctgf. mdpi.com This anti-fibrotic effect is also associated with the normalization of the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).

Pioglitazone also exerts significant anti-inflammatory effects in the kidney. It can inhibit the nuclear factor-κB (NF-κB) signaling pathway in renal cells, thereby reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α, even in hyperglycemic conditions. Studies in TGF-β overexpressing mice showed that pioglitazone suppressed the renal expression of inflammatory markers like Ccl2, Il6, and C3. mdpi.com

Furthermore, research has highlighted pioglitazone's ability to protect renal cells from apoptosis. In models of renal ischemia-reperfusion injury (IRI), pioglitazone treatment reduced cell apoptosis and improved kidney function. nih.govbvsalud.org This protective effect is linked to the activation of autophagy, a cellular process for degrading and recycling damaged components, via the AMP-activated protein kinase (AMPK) pathway. nih.gov Pioglitazone was found to upregulate AMPK phosphorylation and activate autophagy in the kidneys of rats subjected to IRI. nih.gov

In the context of renal cell carcinoma, in vitro studies have shown that pioglitazone can inhibit the proliferation and viability of renal cancer cell lines, such as 769-P and Caki cells, and induce apoptosis. nih.govmdpi.com

| Renal Effect | Key Mechanisms | Experimental Model | Citation |

| Anti-fibrosis | Suppression of TGF-β1 signaling, collagen synthesis, and pro-fibrotic gene expression. | TGF-β overexpressing mice, mouse primary tubular epithelial cells (PTEC) | mdpi.com |

| Anti-inflammation | Inhibition of NF-κB pathway, reduction of pro-inflammatory cytokine expression (IL-6, TNF-α, Ccl2). | HEK-293 cells, TGF-β overexpressing mice | mdpi.com |

| Anti-apoptosis | Activation of AMPK-regulated autophagy, reduction of cell injury. | Rat model of renal ischemia-reperfusion injury (IRI) | nih.gov |

| Anti-proliferative (Cancer) | Inhibition of proliferation and induction of apoptosis in renal cancer cells. | 769-P and Caki renal adenocarcinoma cell lines | nih.govmdpi.com |

Attenuation of Fibrotic Processes

Pioglitazone has demonstrated significant effects in mitigating renal fibrosis in various preclinical models. Its mechanisms of action are multifaceted and involve the regulation of key fibrotic pathways. In studies involving 5/6 nephrectomized (Nx) rats, a model for chronic kidney disease (CKD), pioglitazone treatment attenuated renal fibrosis. This was evidenced by a significant reduction in the expression of profibrotic proteins such as transforming growth factor-beta 1 (TGF-β1), fibronectin, and collagen I. frontiersin.orgnih.gov The anti-fibrotic effects of pioglitazone appear to be at least partially dependent on the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), as the effects were inhibited by the PPAR-γ antagonist GW9662. frontiersin.orgnih.gov

In vitro studies using TGF-β1-exposed HK-2 cells, a human kidney proximal tubular epithelial cell line, further support these findings. Pioglitazone was found to downregulate the TGF-β1-induced expression of collagen I and fibronectin, indicating a direct effect on renal cells. frontiersin.orgnih.gov The compound's ability to interfere with the TGF-β1 signaling pathway is a crucial aspect of its anti-fibrotic action. frontiersin.orgnih.gov

Further research has elucidated a broader range of anti-fibrotic mechanisms. These include:

Suppression of genes encoding for TGF-β1 and various collagen types.

Inhibition of TGF-β1-induced fibronectin expression in glomerular mesangial cells.

Reduction of JAK/STAT-3 pathway activity.

Normalization of the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).

Downregulation of Twist-1 expression, a critical factor in kidney fibrosis. researchgate.net

Reduction of renal plasminogen activator inhibitor-1 (PAI-1) concentrations.

A study on TGF-β transgenic mice demonstrated that oral administration of pioglitazone for five weeks effectively ameliorated fibrosis-related dysfunctional autophagy in renal tubular epithelial cells. nih.gov

| Model | Key Findings | Reference |

| 5/6 Nephrectomized Rats | Attenuated renal fibrosis; Decreased TGF-β1, fibronectin, and collagen I expression. | frontiersin.orgnih.gov |

| TGF-β1-exposed HK-2 Cells | Downregulated TGF-β1-induced collagen I and fibronectin expression. | frontiersin.orgnih.gov |

| TGF-β Transgenic Mice | Ameliorated fibrosis-related dysfunctional autophagy in renal tubular epithelial cells. | nih.gov |

Mitochondrial Function in Renal Cells

Pioglitazone has been shown to protect and improve mitochondrial function in renal cells, which is often compromised in chronic kidney disease. In 5/6 nephrectomized rats, pioglitazone administration protected mitochondrial functions by stabilizing the mitochondrial membrane potential, inhibiting the generation of reactive oxygen species (ROS), maintaining ATP production, and preserving the activities of mitochondrial complexes I and III. frontiersin.orgnih.gov It also prevented the leakage of cytochrome C from the mitochondria. frontiersin.orgnih.gov Furthermore, pioglitazone upregulated the expression of key mitochondrial proteins that were downregulated in the kidneys of these rats, including ATP synthase β, COX I, and NDUFB8. frontiersin.orgnih.gov

The compound also influenced mitochondrial dynamics by increasing the expression of fusion proteins (Opa-1 and Mfn2) and decreasing the expression of the fission protein Drp1. frontiersin.orgnih.gov These effects on mitochondrial function and dynamics are thought to contribute significantly to its renoprotective effects. frontiersin.orgnih.gov

In vitro experiments using TGF-β1-induced HK-2 cells mirrored these findings. Pioglitazone mitigated the TGF-β1-induced reduction in mitochondrial membrane potential and ATP production, as well as the increased ROS production. frontiersin.org It also restored the expression of mitochondrial-encoded COX I in isolated mitochondria. frontiersin.org Studies in porcine renal tubule-derived cell lines showed that pioglitazone increased metabolic acid production and activated AMP-activated protein kinase (AMPK), which was associated with a decreased mitochondrial membrane potential. physiology.org This suggests that pioglitazone may influence cellular metabolism through mitochondrial pathways. physiology.org

| Model | Key Findings on Mitochondrial Function | Reference |

| 5/6 Nephrectomized Rats | Stabilized mitochondrial membrane potential, inhibited ROS, maintained ATP production, preserved complex I & III activity, prevented cytochrome C leakage, upregulated mitochondrial proteins (ATP synthase β, COX I, NDUFB8), increased fusion proteins (Opa-1, Mfn2), and decreased fission protein (Drp1). | frontiersin.orgnih.gov |

| TGF-β1-induced HK-2 Cells | Mitigated reduction in mitochondrial membrane potential and ATP production, decreased ROS production, and restored mitochondrial-encoded COX I expression. | frontiersin.org |

| Porcine Renal Tubule-derived Cell Lines | Increased metabolic acid production and activated AMPK, associated with decreased mitochondrial membrane potential. | physiology.org |

Inflammasome Activation Modulation (e.g., NLRP3)

Pioglitazone has been found to modulate the activation of the NLRP3 inflammasome, an intracellular protein complex involved in the inflammatory response. In a preclinical model of type 1 diabetes, pioglitazone significantly suppressed the activation of NLRP3 inflammasomes and their downstream effectors, including caspase-1, IL-1β, and IL-18, in the glomerular mesangium. This suppression is suggested to delay the progression of diabetic kidney disease.

Research in apolipoprotein E knockout mice with diabetes further supports these findings. Pioglitazone treatment downregulated the expression of advanced glycation end products (AGEs) and their receptor (RAGE), as well as nuclear factor-kappa B (NF-κB), which in turn depressed the levels of NLRP3, caspase-1, IL-18, and IL-1β. nih.gov This indicates that pioglitazone can ameliorate diabetic renal damage by inhibiting the AGE/RAGE axis and down-regulating NF-κB expression, leading to a decline in NLRP3 levels and subsequent inflammatory cytokine secretion. nih.gov

In a rat model of renal ischemia/reperfusion injury, pretreatment with pioglitazone normalized the levels of inflammatory factors including NLRP3, ASC, pro-IL-1β, pro-caspase-1, and cleaved-caspase-1. researchgate.net This suggests that pioglitazone's protective effects in acute kidney injury are mediated, at least in part, by attenuating NLRP3 inflammasome activation. researchgate.net The activation of PPAR-γ by pioglitazone is a key mechanism, as PPAR-γ is a negative regulator of NLRP3 inflammasome activation. spandidos-publications.com

| Model | Key Findings on NLRP3 Inflammasome Modulation | Reference |

| Preclinical Type 1 Diabetes Model | Suppressed NLRP3 inflammasome activation and downstream effectors (caspase-1, IL-1β, IL-18) in the glomerular mesangium. | |

| Apolipoprotein E Knockout Mice with Diabetes | Downregulated AGEs, RAGE, and NF-κB, leading to depressed levels of NLRP3, caspase-1, IL-18, and IL-1β. | nih.gov |

| Rat Model of Renal Ischemia/Reperfusion Injury | Normalized levels of NLRP3, ASC, pro-IL-1β, pro-caspase-1, and cleaved-caspase-1. | researchgate.net |

Anti-inflammatory Actions in Renal Tubular Epithelial Cells

Pioglitazone exerts direct anti-inflammatory effects on renal tubular epithelial cells. In a study using a rat model of renal ischemia-reperfusion injury, it was found that pioglitazone ameliorated inflammation by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway. frontiersin.org This was evidenced by the reduced expression of inflammatory cytokines such as TNF-α and MCP-1 in the renal tissue of rats treated with pioglitazone. frontiersin.org

Further research in a rat model of renal ischemia-reperfusion injury showed that pioglitazone modulates immune activation and ameliorates inflammation induced by injured renal tubular epithelial cells. nih.govaphrc.org The mechanism involves the PPARγ/miRNA-124/STAT3 signaling pathway. nih.govaphrc.org Pioglitazone was shown to upregulate miRNA-124 and decrease STAT3 expression, leading to beneficial anti-inflammatory effects. nih.govaphrc.org

In primary tubular epithelial cells, pioglitazone treatment significantly decreased the TGF-β-induced expression of Ccl2. nih.gov In TGF-β transgenic mice, pioglitazone treatment reduced renal Ccl2 mRNA expression by 50%. nih.gov Additionally, pioglitazone effectively antagonized the significant increase in Lgals3 expression induced by TGF-β in primary tubular epithelial cells. nih.gov In vitro data from HEK-293 cells, a renal cell line, showed that pioglitazone suppressed both IL-6 and TNF-α levels by inhibiting the expression of NF-κB during a hyperglycemic state.

| Model | Key Anti-inflammatory Actions | Reference |

| Rat Model of Renal Ischemia-Reperfusion Injury | Inhibited the NF-κB signaling pathway, reducing the expression of TNF-α and MCP-1. | frontiersin.org |

| Rat Model of Renal Ischemia-Reperfusion Injury | Modulated immune activation via the PPARγ/miRNA-124/STAT3 signaling pathway. | nih.govaphrc.org |

| Primary Tubular Epithelial Cells and TGF-β Transgenic Mice | Decreased TGF-β-induced expression of Ccl2 and antagonized the increase in Lgals3 expression. | nih.gov |

| HEK-293 Renal Cell Line | Suppressed IL-6 and TNF-α levels by inhibiting NF-κB expression in a hyperglycemic state. |

Cardiovascular System Research: Cellular and Molecular Insights

Vascular Smooth Muscle Cell Proliferation and Apoptosis

Pioglitazone has been shown to modulate the proliferation and apoptosis of vascular smooth muscle cells (VSMCs), processes that are crucial in the development of atherosclerosis. Research indicates that pioglitazone inhibits the proliferation of VSMCs and promotes their apoptosis through a PPARγ-dependent signaling pathway. nih.gov The anti-proliferative and pro-apoptotic effects of pioglitazone are mediated by the up-regulation of caspase 3 and caspase 9 expression, and the down-regulation of cyclin B1 and cyclin D1 expression in VSMCs. nih.gov

Another study demonstrated that pioglitazone's apoptotic effect on VSMCs is dependent on a sequence involving PPAR-γ activation, the release of transforming growth factor-beta 1 (TGF-β1), and the selective nuclear recruitment of phospho-Smad2. uni-freiburg.dediabetesjournals.org At a concentration of 100 μmol/l, pioglitazone increased apoptosis in rat aortic VSMCs without affecting DNA synthesis. diabetesjournals.org This effect was reversed by an anti-TGF-β1 antibody, highlighting the role of TGF-β1 in this process. diabetesjournals.org The secretion of TGF-β1 was found to be dependent on PPAR-γ activation, as it was blocked by a PPAR-γ inhibitor. diabetesjournals.org

| Mechanism | Effect on VSMCs | Mediators | Reference |

| PPARγ-dependent signaling | Inhibition of proliferation, promotion of apoptosis | Upregulation of caspase 3 and 9; Downregulation of cyclin B1 and D1 | nih.gov |

| PPAR-γ activation and TGF-β1 release | Induction of apoptosis | Selective nuclear recruitment of phospho-Smad2 | uni-freiburg.dediabetesjournals.org |

VEGFR-2 Signaling Pathway Modulation

Recent research has identified the vascular endothelial growth factor receptor-2 (VEGFR-2) signaling pathway as a target for pioglitazone's effects on cardiomyocytes. nih.govabccardiol.org In a study using neonatal rat cardiomyocytes, it was found that pioglitazone induces cardiomyocyte apoptosis and inhibits cardiomyocyte hypertrophy by modulating the VEGFR-2 signaling pathway. abccardiol.orgscielo.brnih.gov